molecular formula C22H30ClN5O3S B2623972 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide CAS No. 1251586-57-8

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2623972
CAS No.: 1251586-57-8
M. Wt: 480.02
InChI Key: HPBCCJNNCNIWHP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR :

    • Pyrazole protons : A singlet at δ 8.2–8.4 ppm (H-5, deshielded by the sulfonyl group).
    • Piperazine protons : Multiplets at δ 2.8–3.5 ppm (N-CH₂-CH₂-N).
    • 4-Methylcyclohexyl : Axial methyl protons resonate as a triplet at δ 0.9–1.1 ppm, while equatorial protons appear as a multiplet at δ 1.3–1.7 ppm.
    • N-methyl group : A singlet at δ 3.0–3.2 ppm.
  • 13C NMR :

    • Pyrazole carbons : C-4 (carboxamide carbonyl) at δ 165–168 ppm.
    • Sulfonyl sulfur : Adjacent carbons (C-3 of pyrazole) at δ 125–130 ppm.
    • Piperazine carbons : N-bound methylenes at δ 45–55 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • Sulfonamide S=O stretching : Strong bands at 1130–1150 cm⁻¹ and 1320–1350 cm⁻¹.
  • Carboxamide C=O : Sharp peak at 1640–1670 cm⁻¹.
  • Aromatic C-Cl : Stretch at 750–800 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 507.1 ([M+H]⁺).
  • Fragmentation :
    • Loss of 4-methylcyclohexylamine (m/z 507 → 392).
    • Cleavage of the sulfonamide bridge (m/z 392 → 274).

Comparative Structural Analysis with Analogous Piperazine-Sulfonamide Derivatives

Table 1: Structural and Spectroscopic Comparisons

Feature This Compound 3-{[4-(3-Chlorophenyl)piperazinyl]sulfonyl} Analog N-(Phenethyl)pyrazole-sulfonamide
Chlorophenyl Position Para (4-) Meta (3-) Absent
N-Substituent 4-Methylcyclohexyl 3,4-Dimethylphenyl Phenethyl
S=O IR (cm⁻¹) 1135, 1325 1140, 1330 1145, 1316
1H NMR (Pyrazole H) δ 8.3 δ 8.1 δ 8.2

Key Observations:

  • Chlorophenyl Position : The para-substituted chlorophenyl group in this compound enhances symmetry compared to meta-substituted analogs, simplifying NMR spectra.
  • N-Substituent Effects : Bulky groups like 4-methylcyclohexyl reduce solubility in polar solvents compared to smaller aryl substituents.
  • Sulfonamide Electronics : Electron-withdrawing chlorophenyl groups deshield adjacent protons, downfield-shifting pyrazole H-5.

The compound’s structural uniqueness lies in its balanced hydrophobicity (from cyclohexyl) and polarity (from sulfonamide and carboxamide), making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN5O3S/c1-16-3-7-18(8-4-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-13-11-27(12-14-28)19-9-5-17(23)6-10-19/h5-6,9-10,15-16,18H,3-4,7-8,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBCCJNNCNIWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the pyrazole ring. The final step involves the coupling of the pyrazole derivative with the appropriate carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound's design incorporates a piperazine moiety, which is known for its biological activity, and pyrazole derivatives that have been explored for various pharmacological effects.

Anticancer Activity

Recent research has highlighted the potential of compounds containing piperazine and pyrazole moieties in inhibiting cancer cell proliferation. For instance, derivatives of piperazine have shown significant anticancer properties by targeting specific kinases involved in tumor growth. In particular, compounds similar to the target compound have demonstrated efficacy against glioblastoma cell lines by inhibiting the AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Antidepressant Effects

The piperazine structure is also associated with antidepressant activity. Compounds that include piperazine rings often act as serotonin reuptake inhibitors or modulate neurotransmitter systems, suggesting that this compound may have similar effects. Studies indicate that modifications to the piperazine ring can enhance the selectivity and potency of these compounds against depressive disorders.

Antimicrobial Properties

The sulfonamide group present in the compound has been linked to antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Research has shown that derivatives of sulfonamide compounds can be effective against a range of bacterial and fungal pathogens, making this compound a candidate for further investigation in antimicrobial therapy .

Case Study 1: Inhibition of Kinases

In a study focused on pyrano[2,3-c]pyrazoles, a related compound exhibited low micromolar activity against various kinases, including AKT2/PKBβ. This finding suggests that modifications to the piperazine and pyrazole components can yield potent kinase inhibitors, which may be leveraged for therapeutic applications in oncology .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on several piperazine-based compounds. The results indicated that substituents on the piperazine ring significantly influenced the biological activity of these compounds. Variations in the side chains led to different levels of potency against cancer cell lines, indicating that strategic modifications could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a derivative of pyrazole that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C19H24ClN5O3S
  • Molecular Weight : 421.93 g/mol
  • CAS Number : 1261016-92-5
  • Structural Characteristics : The compound features a pyrazole core substituted with a piperazine ring and a sulfonyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a piperazine derivative, followed by modifications to introduce the pyrazole and carboxamide functionalities. Various methods have been explored to enhance yield and purity, including solvent optimization and purification techniques such as thin-layer chromatography (TLC) .

Antibacterial Activity

Several studies have reported the antibacterial potential of compounds related to this structure. For instance, derivatives containing the piperazine and sulfonamide moieties have shown significant activity against Gram-positive and Gram-negative bacterial strains. The mechanism is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis .

CompoundBacterial StrainActivity
3E. coliModerate
3S. aureusStrong
3P. aeruginosaWeak

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer models, particularly glioblastoma. A related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles , exhibited low micromolar activity against AKT2/PKBβ kinase, which is crucial in glioma malignancy . The compound inhibited neurosphere formation in primary glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells.

Cell LineEC50 (μM)Reference
GL26120
U87MG25
Non-cancerous>80

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. This activity suggests potential applications in treating neurological disorders and managing urea levels in the body.

EnzymeIC50 (μM)Reference
AChE15
Urease30

Case Studies

One notable study evaluated the pharmacological behavior of similar compounds bearing the piperidine nucleus. These compounds were assessed for their antibacterial action, enzyme inhibition, and anticancer properties across various biological assays. The results indicated promising therapeutic potentials, especially in cancer chemotherapy .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Key Structural Features

The table below highlights structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name/ID Pyrazole Substituents Pharmacological Activity IC50 (CB1) Key Structural Features
Target Compound 3-sulfonyl-piperazine (4-ClPh), 1-methyl, 4-carboxamide (4-methylcyclohexyl) Not reported N/A Piperazine-sulfonyl enhances polarity; 4-methylcyclohexyl increases lipophilicity
5-(4-ClPh)-1-(2,4-diClPh)-4-Me-N-(3-pyridylmethyl) 1-(2,4-dichlorophenyl), 5-(4-ClPh), 4-methyl, 3-carboxamide (3-pyridylmethyl) CB1 antagonist 0.139 nM Dichlorophenyl groups enhance receptor binding; pyridylmethyl improves solubility
Anandamide Arachidonic acid-derived ethanolamide Endogenous CB1 agonist N/A Flexible arachidonyl chain facilitates membrane integration

Receptor Binding and Selectivity

  • Compound : The dichlorophenyl and pyridylmethyl groups contribute to high CB1 antagonism (IC50 = 0.139 nM), with the dichlorophenyl moieties likely occupying hydrophobic receptor pockets .
  • Anandamide: As an endogenous agonist, its arachidonyl chain integrates into the receptor’s lipid-binding domain, a mechanism distinct from synthetic pyrazole antagonists .

Pharmacokinetic Considerations

  • Solubility : The target compound’s piperazine-sulfonyl group may improve aqueous solubility compared to the dichlorophenyl-rich compound, which relies on pyridylmethyl for solubility .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. A common approach includes:

Core Assembly : Cyclocondensation of hydrazine derivatives with β-ketoesters or acetoacetate analogs to form the pyrazole ring .

Sulfonylation : Introduction of the sulfonyl group via reaction with chlorosulfonic acid or sulfonyl chlorides under anhydrous conditions .

Piperazine Coupling : The 4-(4-chlorophenyl)piperazine moiety is introduced via nucleophilic substitution or Mitsunobu reaction .

Carboxamide Formation : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with 4-methylcyclohexylamine .

Q. Critical Conditions :

  • Temperature control (<0°C for sulfonylation to avoid side reactions).
  • Use of anhydrous solvents (e.g., DMF or THF) for moisture-sensitive steps.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., pyrazole C4-carboxamide at ~165 ppm in 13^13C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the sulfonyl group and pyrazole nitrogen .
  • HPLC-PDA : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer: While direct data on this compound is limited, structurally related pyrazole-carboxamides are known to modulate:

  • Cannabinoid Receptors (CB1/CB2) : Competitive binding assays using [3^3H]CP-55,940 in rodent brain membranes .
  • Serotonin Receptors (5-HT1A_{1A}) : Functional assays (e.g., cAMP inhibition in HEK293 cells) due to the piperazine moiety .
  • Enzyme Inhibition : Sulfonamide groups may target carbonic anhydrases (CA-IX/XII) via zinc-binding motifs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect bioactivity? Provide a case study.

Methodological Answer: Example : Replacing the 4-methylcyclohexyl group with a phenyl ring (as in ) reduces CB1 affinity by ~50%, highlighting the role of lipophilicity in blood-brain barrier penetration. Systematic SAR Approach :

Substituent Scanning : Synthesize analogs with varied alkyl/aryl groups at the carboxamide position.

In Vitro Assays : Compare IC50_{50} values in receptor-binding assays (e.g., CB1:radioligand displacement).

Computational Docking : Use AutoDock Vina to model interactions (e.g., hydrophobic pockets in CB1) .

Q. What challenges arise in in vivo pharmacokinetic (PK) studies, and how are they addressed?

Methodological Answer: Key Challenges :

  • Low Oral Bioavailability : Due to high molecular weight (>500 Da) and poor solubility.
  • Metabolic Instability : Piperazine N-demethylation by CYP3A4 .

Q. Solutions :

  • Prodrug Design : Esterification of the carboxamide to enhance absorption (e.g., ethyl ester prodrugs) .
  • Deuterated Analogs : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow metabolism .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles for sustained release .

Q. How can researchers resolve contradictions in biological assay data (e.g., divergent IC50_{50}50​ values across studies)?

Methodological Answer: Root Causes :

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations.
  • Compound Purity : Impurities >5% skew results (validate via HPLC) .

Q. Resolution Strategies :

Standardized Protocols : Use WHO-recommended assays (e.g., radioligand binding with uniform buffer conditions).

Orthogonal Assays : Confirm CB1 activity via both cAMP inhibition and β-arrestin recruitment .

Structural Validation : Ensure consistent conformation via X-ray crystallography (e.g., intramolecular H-bonding in the solid state) .

Q. What role does computational modeling play in optimizing this compound’s selectivity?

Methodological Answer: Workflow :

Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns simulations in GROMACS to assess piperazine flexibility in 5-HT1A_{1A}) .

Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., -CF3_3 vs. -Cl) .

Off-Target Screening : Use SwissTargetPrediction to identify kinase or ion channel interactions .

Case Study :
Docking revealed that the sulfonyl group forms hydrogen bonds with CB1 Thr197, while the 4-methylcyclohexyl group occupies a hydrophobic cleft. Modifying the sulfonyl to a carbonyl reduced CB1 affinity by 70% .

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